molecular formula C14H24O B13771963 3,6,10-Trimethylundeca-3,9-dien-2-one CAS No. 68480-10-4

3,6,10-Trimethylundeca-3,9-dien-2-one

Cat. No.: B13771963
CAS No.: 68480-10-4
M. Wt: 208.34 g/mol
InChI Key: FJHNHGPWIXCZGA-JLHYYAGUSA-N
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Description

3,6,10-Trimethylundeca-3,9-dien-2-one is an organic compound with the molecular formula C14H24O It is a ketone characterized by the presence of three methyl groups and two double bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,10-Trimethylundeca-3,9-dien-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and ketones.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques like distillation, recrystallization, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3,6,10-Trimethylundeca-3,9-dien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,6,10-Trimethylundeca-3,9-dien-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6,10-Trimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6,10-Trimethylundeca-3,5,9-trien-2-one: This compound has a similar structure but differs in the position of the double bonds.

    5,9-Undecadien-2-one, 6,10-dimethyl-: Another related compound with variations in the methyl group positions and double bonds.

Uniqueness

3,6,10-Trimethylundeca-3,9-dien-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

68480-10-4

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3E)-3,6,10-trimethylundeca-3,9-dien-2-one

InChI

InChI=1S/C14H24O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,10,12H,6,8-9H2,1-5H3/b13-10+

InChI Key

FJHNHGPWIXCZGA-JLHYYAGUSA-N

Isomeric SMILES

CC(CCC=C(C)C)C/C=C(\C)/C(=O)C

Canonical SMILES

CC(CCC=C(C)C)CC=C(C)C(=O)C

Origin of Product

United States

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